Uridine 2',3'-cyclic phosphorothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19887-71-9 |
|---|---|
Molecular Formula |
C9H11N2O7PS |
Molecular Weight |
322.23 g/mol |
IUPAC Name |
1-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-sulfanylidene-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N2O7PS/c12-3-4-6-7(18-19(15,20)17-6)8(16-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,15,20)(H,10,13,14)/t4-,6-,7-,8-,19?/m1/s1 |
InChI Key |
OIDQHQCLWHMGIL-ZNRKVAMKSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=S)(O3)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=S)(O3)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)CO)OP(=S)(O3)O |
Synonyms |
uridine 2',3'-cyclic phosphorothioate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Uridine 2 ,3 Cyclic Phosphorothioate
Synthesis of Monomeric Uridine (B1682114) 2',3'-cyclic Phosphorothioate (B77711)
The creation of the monomeric form of Uridine 2',3'-cyclic phosphorothioate (2',3'-cUMPS) is a foundational process for its use in biochemical and therapeutic research. The journey of its synthesis reflects broader trends in nucleic acid chemistry, moving from complex, multi-step procedures to more streamlined and efficient methodologies.
Addressing the shortcomings of earlier methods, modern synthetic strategies prioritize efficiency, regioselectivity, and, most importantly, stereocontrol over the chiral phosphorus center. These advanced protocols are critical for producing specific diastereomers, which are known to have distinct biological and pharmacological properties. nih.gov
A prominent modern strategy involves the use of H-phosphonate intermediates. nih.govoup.com This approach typically begins with a 5'-O-protected uridine, which is reacted with a phosphorylating agent like diphenyl H-phosphonate in pyridine. nih.govresearchgate.net This reaction rapidly forms the corresponding uridine 2',3'-cyclic H-phosphonate. nih.govresearchgate.net This key intermediate is then subjected to a sulfurization step, often using elemental sulfur, to yield the desired this compound. researchgate.netnih.gov Subsequent removal of the 5'-protecting group affords the final product in high yields. researchgate.net The H-phosphonate route offers a reliable method for constructing the cyclic phosphorothioate structure and has been adapted for the synthesis of various nucleotide analogs. nih.govacs.org
A significant advancement in the field is the development of synthetic protocols that circumvent the need for cumbersome protecting groups or expensive chiral reagents. researchgate.netrsc.org One such method provides a facile, rapid, and stereoselective one-pot synthesis of nucleoside 2',3'-cyclic phosphorothioates. researchgate.netrsc.org This reaction proceeds efficiently without the need for protection strategies, external chiral reagents, or metal catalysts. researchgate.netrsc.org The success of this approach lies in its ability to control both regio- and stereoselectivity, offering a more streamlined and atom-economical pathway to the target molecule. researchgate.netrsc.org This methodology has been successfully applied to all natural nucleosides, demonstrating its broad utility. rsc.org
The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) group of Uridine 2',3'-cyclic phosphate creates a stereogenic center at the phosphorus atom. nih.govwaters.com This chirality results in the formation of two distinct diastereomers, designated as the Sp and Rp isomers. nih.govnih.gov In many synthetic procedures, particularly those that are not stereocontrolled, these diastereomers are produced as a mixture. nih.gov The isomers are sometimes referred to by the orientation of the sulfur atom relative to the ribose ring: the Sp isomer is also known as the exo form, while the Rp isomer is the endo form. nih.govoup.com These two diastereomers can exhibit significantly different biological activities and susceptibilities to enzymatic cleavage. For instance, 2',3'-cyclic nucleotide 3'-phosphodiesterase efficiently cleaves the Sp diastereomer, whereas the Rp diastereomer is resistant to hydrolysis by this enzyme. nih.govnih.govoup.com This differential reactivity underscores the critical importance of separating the two isomers for precise biochemical and pharmacological studies.
The separation of the Sp and Rp diastereomers is a significant challenge in the quality control and characterization of phosphorothioate oligonucleotides. nih.gov High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose. nih.gov Several specialized HPLC methods have been developed to achieve effective diastereomeric resolution.
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) is a widely used and powerful technique for oligonucleotide analysis. waters.comresearchgate.net In this method, alkylamine reagents are used as ion-pairing agents, which adsorb to the hydrophobic stationary phase and allow for the separation of charged oligonucleotides. waters.com The separation of diastereomers can be finely tuned by altering various parameters, including the type and concentration of the ion-pairing agent and the column temperature. waters.comresearchgate.net For example, "weaker" ion-pairing agents like triethylammonium (B8662869) acetate (B1210297) (TEAA) can resolve diastereomers, while "stronger" agents may not. waters.com Elevating the temperature often suppresses diastereomeric separation, causing peaks to become narrower, which can be advantageous for other types of analysis. researchgate.net
Another powerful approach involves the use of chiral stationary phases (CSPs). nih.gov These are HPLC columns specifically designed to separate stereoisomers. For phosphorothioate oligonucleotides, polysaccharide-based CSPs, such as those with an amylose (B160209) tris(α-methylbenzylcarbamate) selector, have shown improved diastereomer selectivity. nih.gov Combining chiral chromatography with IP-RPLC in a two-dimensional setup (chiral×reversed-phase liquid chromatography) can provide even greater resolving power for highly complex mixtures of diastereomers. nih.gov
| Technique | Principle | Key Parameters | Application Notes | References |
| Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) | Separation based on hydrophobicity and ionic interactions with an ion-pairing agent on a C18 or similar column. | Type of ion-pairing agent (e.g., TEAA, HAA), concentration of ion-pairing agent, column temperature, organic modifier. | A prevalent technique for oligonucleotide analysis. Diastereomer separation can be controlled by adjusting parameters. | nih.govwaters.comresearchgate.net |
| Chiral Stationary Phase (CSP) Chromatography | Separation based on differential interactions of diastereomers with a chiral selector immobilized on the stationary phase. | Chiral selector (e.g., amylose or cellulose (B213188) derivatives), mobile phase composition. | Provides direct chiral recognition and can resolve isomers that are difficult to separate by other means. | nih.gov |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high concentration of organic solvent. | Column temperature, pore size, mobile-phase ionic strength, organic modifier. | Diastereomer separation in HILIC is linked to the higher-order structures of the oligonucleotides. | researchgate.net |
| Two-Dimensional LC (e.g., Chiral × RPLC) | Combines two different separation modes to increase peak capacity and resolve complex mixtures. | Selection of orthogonal separation mechanisms for the two dimensions. | Offers significantly increased separation power for complex diastereomeric mixtures. | nih.gov |
Diastereomer Generation and Separation (Sp and Rp Isomers)
Crystallization-Based Separation of Isomers
The phosphorus atom in this compound is a chiral center, giving rise to two diastereomers: the endo and exo isomers. The separation of these isomers is critical as they can exhibit different chemical and biological properties. While chromatographic techniques such as High-Pressure Liquid Chromatography (HPLC) are commonly employed for the separation of nucleotide diastereomers, crystallization-based separation represents an alternative, albeit less frequently documented, approach for this specific compound.
An alternative method for the synthesis of this compound (2',3'-cyclic-UMPS) proceeds via an H-phosphonate intermediate. nih.gov The separation of diastereomers of closely related analogues, such as uridine 2',3'-cyclic boranophosphate, has been successfully achieved using HPLC, highlighting the efficacy of chromatographic methods for this class of compounds. nih.gov The principle of crystallization-based separation relies on the differential solubility of the diastereomers in a given solvent system. By carefully selecting the solvent and controlling conditions such as temperature and concentration, it is theoretically possible to induce the preferential crystallization of one diastereomer, leaving the other enriched in the solution. However, specific, scalable protocols for the crystallization-based resolution of this compound diastereomers are not extensively detailed in the scientific literature, with chromatography remaining the more prevalent method.
Incorporation into Oligonucleotide Structures
This compound is a precursor for generating nucleoside phosphoramidites, which are the building blocks for synthesizing modified oligonucleotides. The phosphorothioate (PS) modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, is a cornerstone of therapeutic oligonucleotide development due to its ability to confer nuclease resistance. calstate.edunih.gov
The automated solid-phase synthesis is the standard method for producing phosphorothioate oligoribonucleotides (PS-ORNs). dntb.gov.uanih.gov The process involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support. dntb.gov.ua The synthesis cycle for incorporating a phosphorothioate linkage consists of four main chemical reactions.
Table 1: Standard Four-Reaction Cycle for Solid-Phase PS-ORN Synthesis
| Step | Reaction | Description |
|---|---|---|
| 1. Detritylation | Acidic cleavage | The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the dimethoxytrityl (DMTr) group, typically with an acid like dichloroacetic acid. |
| 2. Coupling | Phosphoramidite (B1245037) condensation | A protected nucleoside phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. |
| 3. Sulfurization | Thiolation of the phosphite (B83602) triester | The newly formed phosphite triester linkage is converted to a more stable phosphorothioate triester by treatment with a sulfurizing agent, such as 3-phenyl 1,2,4-dithiazoline-5-one (POS). nih.gov |
| 4. Capping | Acetylation | Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation to prevent the formation of failure sequences (n-1 impurities) in subsequent cycles. nih.gov |
This cycle is repeated until the desired full-length oligonucleotide is assembled. Upon completion, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed to yield the final product.
The strategic placement of phosphorothioate linkages, particularly at the terminal positions of an oligonucleotide, is crucial for protecting the molecule from exonuclease degradation while minimizing potential negative impacts on its hybridization properties or biological activity. royalsocietypublishing.org Site-specific integration is achieved during solid-phase synthesis by using different monomers in specific cycles. mdpi.com
For example, to introduce phosphorothioate linkages at the 5' and 3' ends of an oligoribonucleotide while keeping the internal linkages as standard phosphodiesters, a specific synthetic strategy is employed. The synthesis would begin and end with cycles that include the sulfurization step, while the cycles for the internal portion of the sequence would use an oxidation step (e.g., with tert-butyl hydroperoxide) to create the natural phosphodiester bonds. nih.gov This approach allows for the creation of "chimeric" backbones with precisely located PS linkages. royalsocietypublishing.orgmdpi.com Several approved siRNA drugs utilize this strategy, featuring phosphorothioate linkages at the 5'-ends of both strands and the 3'-end of one strand to enhance stability. nih.govroyalsocietypublishing.org
The chiral nature of the phosphorus atom in a phosphorothioate linkage results in two diastereomers, designated as Rp and Sp. These P-stereoisomers can confer markedly different properties to an oligonucleotide. royalsocietypublishing.org Therefore, controlling the stereochemistry during synthesis is essential for producing oligonucleotides with uniform and predictable characteristics.
The oxazaphospholidine method is a leading strategy for the stereocontrolled synthesis of P-stereodefined PS-ORNs. nih.govroyalsocietypublishing.orgnih.gov This approach utilizes nucleoside monomers where the phosphoramidite is part of a chiral oxazaphospholidine ring. This chiral auxiliary directs the incoming nucleophile to attack the phosphorus atom from a specific face, leading to a highly stereoselective condensation reaction. nih.govroyalsocietypublishing.org
By selecting either the (Rp)- or (Sp)-configured oxazaphospholidine monomer, it is possible to synthesize an oligonucleotide with all phosphorothioate linkages having the same stereochemistry. nih.gov Research has shown that the stereochemistry of the PS-linkage has a significant impact on the thermal stability of the resulting RNA duplex.
Table 2: Effect of Phosphorothioate Stereochemistry on Duplex Stability
| Oligonucleotide Backbone | Duplex Type | Change in Melting Temp. (ΔTm) | Duplex Stability Effect | Reference |
|---|---|---|---|---|
| All-(Rp)-PS | PS-ORN:ORN | Slightly higher than natural duplex | Stabilizing | nih.govacs.org |
| All-(Sp)-PS | PS-ORN:ORN | Lower than natural duplex | Destabilizing | nih.govacs.org |
As shown in the table, an all-(Rp)-PS backbone slightly stabilizes an RNA duplex compared to its natural phosphodiester counterpart. nih.gov Conversely, an all-(Sp)-PS backbone has a significant destabilizing effect. nih.govacs.org This demonstrates the critical importance of stereocontrol in the synthesis of therapeutic oligonucleotides. The development of methods using 2′-O-(2-cyanoethoxymethyl)-nucleoside 3′-O-oxazaphospholidine monomers has further improved coupling efficiencies (94–99%) and diastereoselectivity (≥98:2) for the synthesis of P-stereodefined PS-ORNs. acs.orgresearchgate.net
Enzymatic Interactions and Mechanistic Elucidation of Uridine 2 ,3 Cyclic Phosphorothioate
Substrate Specificity and Inhibitory Mechanisms for RNA-Processing Enzymes
The introduction of a sulfur atom in place of an oxygen in the phosphate (B84403) group of uridine (B1682114) 2',3'-cyclic monophosphate creates a chiral center, resulting in two diastereomers: Sp and Rp. This substitution profoundly influences the molecule's interaction with RNA-processing enzymes, making it a valuable probe for studying enzymatic mechanisms.
Ribonucleases (e.g., RNase A, RNase T1, RNase T2)
Ribonucleases are a class of enzymes that catalyze the cleavage of RNA. The interaction of Uridine 2',3'-cyclic phosphorothioate (B77711) with these enzymes is highly dependent on the stereochemistry at the phosphorus atom.
The hydrolysis of RNA by ribonucleases like RNase A and RNase T1 is a two-step process. nih.gov First, an intramolecular transphosphorylation reaction occurs, cleaving the phosphodiester bond to yield a 2',3'-cyclic phosphodiester intermediate. nih.govnih.gov In the second step, this cyclic intermediate is hydrolyzed to a 3'-phosphomonoester product. nih.gov
The use of phosphorothioate analogs helps to elucidate the stereochemical pathway of these reactions. The hydrolysis reaction catalyzed by enzymes like nuclease S1 proceeds with an inversion of the configuration at the phosphorus atom. nih.gov This suggests a mechanism involving a direct nucleophilic attack by a water molecule on the phosphorus, without the formation of a covalent enzyme-substrate intermediate. nih.gov For RNase T1, the proposed mechanism for the transphosphorylation step involves a concerted triester-like phosphoryl transfer. nih.gov This mechanism is supported by the observation of a strong interaction between the nonbridging pro-S(P) oxygen and the catalytic base Glu58. nih.gov
A significant finding in the study of Uridine 2',3'-cyclic phosphorothioate is the pronounced stereoselectivity exhibited by ribonucleases.
RNase A : Pancreatic ribonuclease (RNase A) shows a distinct preference for the Rp isomer of this compound (2',3'-cUMPS). oup.com While it preferentially hydrolyzes the Rp diastereomer, the Sp isomer is also cleaved, but at a much slower rate. oup.com
RNase T1 : This ribonuclease, which is specific for guanine (B1146940) residues, also demonstrates strong stereoselectivity. It cleaves the R(P) thio-substituted RNA at a rate approximately 60,000 times faster than the S(P) substituted version. nih.gov This high degree of specificity makes it a useful tool in stereochemical studies.
RNase T2 : Members of the RNase T2 family are transferase-type RNases that, like RNase A and T1, cleave single-stranded RNA via a 2',3'-cyclic phosphate intermediate. nih.gov However, they are generally characterized by having little substrate specificity compared to the other families. nih.gov
This differential reactivity provides a basis for using these enzymes to determine the configuration of phosphorothioate-containing nucleic acids.
Table 1: Stereoselectivity of Ribonucleases with this compound Diastereomers
| Enzyme | Preferred Diastereomer | Reactivity Notes |
| RNase A | Rp | Hydrolyzes Rp isomer preferentially; Sp isomer is a poor substrate. oup.com |
| RNase T1 | Rp (R(P)) | Hydrolyzes Rp isomer ~60,000 times faster than the Sp isomer. nih.gov |
| RNase T2 | N/A | Generally shows little substrate specificity. nih.gov |
Cyclic Nucleotide Phosphodiesterases (e.g., 2',3'-cyclic nucleotide 3'-phosphodiesterase, CNPase)
Cyclic nucleotide phosphodiesterases are critical enzymes in nucleotide metabolism. The 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) is of particular interest due to its unique interaction with phosphorothioate analogs.
CNPase catalyzes the hydrolysis of 2',3'-cyclic nucleotides to 2'-nucleoside monophosphates. However, its interaction with the diastereomers of this compound is complex. The enzyme displays strong substrate inhibition, which complicates the precise determination of standard kinetic parameters like K_m and V_max, particularly for the phosphorothioate substrates. oup.comnih.govnih.gov This inhibition suggests a complex binding mechanism where substrate molecules may bind to the enzyme at both catalytic and allosteric sites, leading to a decrease in activity at high substrate concentrations. The development of specific CNPase inhibitors is an area of active research, as this enzyme is implicated in various cellular processes and pathologies, including those in the central nervous system. nih.govillinoisstate.edu
The stereoselectivity of CNPase is strikingly opposite to that of RNase A and RNase T1. oup.comnih.govnih.gov
The Sp (or exo) diastereomer of this compound is efficiently cleaved by CNPase from bovine brain. nih.govnih.gov
Conversely, the Rp (or endo) diastereomer is highly resistant to hydrolysis by CNPase, showing little to no degradation even after prolonged incubation periods. nih.govnih.gov
This clear and opposite stereopreference makes CNPase a valuable complementary tool to ribonucleases for the structural analysis of nucleoside 2',3'-cyclic phosphorothioates. nih.govnih.gov For instance, it can be used to determine the stereochemical outcome of reactions where the configuration of the resulting cyclic phosphorothioate product is unknown. oup.com
Table 2: Stereoselectivity of CNPase with this compound Diastereomers
| Enzyme | Preferred Diastereomer | Reactivity Notes |
| CNPase | Sp | Efficiently hydrolyzes the Sp isomer. nih.govnih.gov |
| Rp | Resistant to hydrolysis. oup.comnih.govnih.gov |
Nucleotidyl and Phosphoryl Transferases
This compound interacts with a range of nucleotidyl and phosphoryl transferases, often acting as a substrate or inhibitor, which helps to probe their active sites and catalytic mechanisms. Phosphoryl transferases, such as ribonucleases, are a key class of enzymes that have been studied using this analogue. For instance, pancreatic ribonuclease A (RNase A), an enzyme that catalyzes the cleavage of RNA, typically proceeds through a two-step mechanism involving the formation of a 2',3'-cyclic phosphodiester intermediate. nih.gov Studies have shown that this compound can act as a substrate for pancreatic ribonuclease, allowing researchers to investigate the catalytic steps of the enzyme. nih.gov
The interaction is not limited to ribonucleases. Phosphoglycosyl transferases (PGTs), which catalyze the transfer of a phosphosugar from a UDP-sugar to a polyprenol-phosphate acceptor, are another class of enzymes where phosphate-modified analogues are used to study binding and catalysis. nih.gov While direct studies with this compound are specific, the principles learned from analogous compounds, like uridine bisphosphonates, suggest that modification of the phosphate group directly impacts enzyme interaction. nih.gov Similarly, uridine phosphorylase, which catalyzes the reversible phosphorolysis of uridine, serves as a model for understanding nucleoside metabolism. nih.govnih.gov The use of substrate analogues is crucial in defining the substrate specificity and reaction mechanism of such enzymes. nih.gov
| Enzyme Class | Example Enzyme | Interaction with Phosphate Analogues | Reference |
| Phosphoryl Transferase | Pancreatic Ribonuclease A | Acts as a substrate, enabling study of the transphosphorylation and hydrolysis steps. | nih.govnih.gov |
| Phosphoglycosyl Transferase | PglC, WecA | Phosphate-modified uridine analogues act as inhibitors, revealing differences in ligand binding. | nih.gov |
| Nucleoside Phosphorylase | Uridine Phosphorylase | Analogues are used to determine substrate specificity and analyze the transition state. | nih.gov |
Elucidation of Reaction Mechanisms at the Molecular Level
The substitution of sulfur for oxygen in the phosphate group creates a chiral center at the phosphorus atom, making phosphorothioates powerful stereochemical probes. The hydrolysis of the two diastereomers of a phosphorothioate by an enzyme can proceed with either retention or inversion of the configuration at phosphorus. Inversion of configuration is considered strong evidence for a direct, in-line (SN2-like) displacement mechanism, where the attacking nucleophile enters on the opposite side of the phosphorus atom from the leaving group, proceeding through a single pentacoordinated transition state.
Transition state analysis provides a detailed picture of the highest energy point along the reaction coordinate. For phosphoryl transfer reactions, this involves a pentacoordinated phosphorus species. Studying the interaction of an enzyme with a transition state analogue, or analyzing the kinetics of substrate analogue processing, allows for the characterization of this transient state.
In the case of uridine phosphorylase, transition state analysis has been performed for the arsenolysis of uridine, revealing key interactions at the transition state. nih.gov For example, the 5'-OH group of the ribose is positioned to form a hydrogen bond with the leaving group nitrogen atom in the transition state. nih.gov When this compound is the substrate, the properties of the transition state are altered. The replacement of an oxygen atom with a larger, more polarizable, and less electronegative sulfur atom affects the geometry and charge distribution of the pentacoordinated intermediate. The P-S bond is longer than a P-O bond, and the charge is distributed differently, which can influence the rate of the reaction and the interactions with active site residues. This makes the phosphorothioate analogue a sensitive probe for understanding how an enzyme stabilizes the phosphoryl transfer transition state.
Metal ions are crucial cofactors in many enzymatic reactions, including phosphoryl transfer. youtube.com They can play several roles: stabilizing negative charge on the phosphate group, activating a nucleophile (like a water molecule), or properly orienting the substrate in the active site. youtube.com
The interaction between metal ions and the phosphate group is sensitive to its chemical nature. The substitution of a non-bridging oxygen with sulfur in this compound can significantly alter metal ion coordination. Divalent metal ions are often classified by their preference for oxygen or sulfur ligands. For instance, Mg²⁺ is an oxophilic ("oxygen-loving") hard Lewis acid, while Cd²⁺ is a thiophilic ("sulfur-loving") soft Lewis acid. By comparing the catalytic activity of an enzyme with this compound in the presence of different metal ions, the role of the metal can be elucidated. If a reaction is stimulated more by a thiophilic metal ion when the phosphorothioate analogue is used compared to the natural phosphate substrate, it provides strong evidence that the metal ion directly coordinates to that specific (now sulfur) atom in the transition state. Studies with related uridine bisphosphonate analogues have shown that modifying the atoms of the diphosphate (B83284) bridge alters the interaction with a structural Mg²⁺ ion in phosphoglycosyl transferases, indicating that such modifications are a powerful tool for probing metal ion roles. nih.gov
Stability in Biological Environments and Enzymatic Degradation Pathways
One of the most significant properties conferred by the phosphorothioate modification is resistance to enzymatic degradation by nucleases. idtdna.comnih.gov Nucleases are enzymes that hydrolyze the phosphodiester bonds in nucleic acids. nih.gov The substitution of a non-bridging oxygen with a sulfur atom in the phosphate backbone interferes with the ability of nucleases to recognize and cleave the linkage. idtdna.comsynoligo.com
This resistance is well-documented for phosphorothioate-modified oligonucleotides, which are significantly more stable in serum and within cells compared to their unmodified phosphodiester counterparts. idtdna.comnih.gov For example, phosphorothioate dinucleotides have been found to be completely resistant to degradation by snake venom phosphodiesterase and spleen phosphodiesterase. nih.gov This enhanced stability is attributed to several factors, including the altered charge distribution on the phosphorus atom, the different bond lengths and angles, and the steric hindrance provided by the larger sulfur atom, which can inhibit the binding of the substrate into the nuclease's active site. synoligo.com Consequently, this compound is more resistant to the action of 2',3'-cyclic nucleotide phosphodiesterases, the enzymes responsible for hydrolyzing the cyclic phosphate ring, compared to its natural oxygen-containing counterpart, Uridine 2',3'-cyclic phosphate.
| Modification | Effect on Nuclease Interaction | Mechanism of Resistance | Reference |
| Phosphorothioate (P-S) | Renders the internucleotide linkage more resistant to nuclease degradation. | Altered charge, geometry, and steric hindrance at the phosphorus center inhibit enzyme binding and catalysis. | idtdna.comnih.govsynoligo.com |
| 2'-O-Methyl (2'OMe) | Prevents attack by single-stranded endonucleases. | Steric hindrance at the 2' position of the ribose sugar. | idtdna.com |
| 2'-Fluoro | Confers relative nuclease resistance. | The electronegative fluorine atom alters the sugar pucker and stabilizes the duplex. | synoligo.comnih.gov |
Hydrolytic Stability and Desulfurization Kinetics in Mechanistic Studies
The hydrolytic stability and the competing process of desulfurization of this compound (2',3'-cUMPS) are crucial aspects of its chemical behavior, providing insight into its reaction mechanisms under various conditions. Studies have meticulously examined the kinetics of these processes, particularly in comparison to its parent compound, uridine 2',3'-cyclic monophosphate (2',3'-cUMP), and across a wide pH range.
The hydrolytic behavior of the diastereomers of 2',3'-cUMPS, namely the (R(P))- and (S(P))-isomers, has been systematically investigated. nih.gov The reaction pathways and rates are highly dependent on the pH of the solution. In alkaline environments (pH > 9), the primary reaction is a base-catalyzed hydrolysis of the endocyclic phosphoester bond. This reaction yields a nearly equimolar mixture of uridine 2'-phosphoromonothioate (2'-UMPS) and uridine 3'-phosphoromonothioate (3'-UMPS), which is analogous to the hydrolysis of 2',3'-cUMP. nih.gov However, the phosphorothioate analogues exhibit greater stability against base-catalyzed hydrolysis; the (R(P))- and (S(P))-isomers hydrolyze 50% and 30% more slowly than 2',3'-cUMP, respectively. nih.gov
Under neutral and acidic conditions, the reaction landscape becomes more complex. A competing reaction, desulfurization, emerges alongside hydrolysis. nih.gov In this process, the sulfur atom is replaced by an oxygen atom, converting 2',3'-cUMPS into 2',3'-cUMP. Both hydrolysis and desulfurization are subject to acid catalysis at a pH below 5. nih.gov The desulfurization reaction becomes the predominant degradation pathway in strongly acidic solutions. For instance, in hydrochloric acid concentrations greater than 0.1 mol L⁻¹, over 90% of the starting 2',3'-cUMPS is degraded via desulfurization. nih.gov
A significant finding is the enhanced stability of 2',3'-cUMPS in highly acidic environments (pH < 2), where they are more than an order of magnitude more stable than 2',3'-cUMP. nih.gov This increased stability is attributed to a difference in the reaction order with respect to hydronium ion concentration. The hydrolysis of 2',3'-cUMPS follows a first-order dependence on hydronium ion concentration, whereas the hydrolysis of 2',3'-cUMP is second-order. nih.gov
The study of related compounds, such as the phosphorodithioate (B1214789) analogue of uridylyl(3',5')uridine, reveals that its cleavage also proceeds through a 2',3'-cyclic phosphorodithioate intermediate, highlighting the importance of this cyclic species in the hydrolytic pathways of uridine nucleotide analogues. nih.gov
The table below summarizes the key hydrolytic and desulfurization characteristics of the diastereomers of this compound.
| Condition | Reaction Pathway | Key Findings |
| Alkaline (pH > 9) | Base-catalyzed endocyclic hydrolysis | - Products: Uridine 2'- and 3'-phosphoromonothioates (2'-UMPS and 3'-UMPS). nih.gov- (R(P))-isomer hydrolyzes 50% slower than 2',3'-cUMP. nih.gov- (S(P))-isomer hydrolyzes 30% slower than 2',3'-cUMP. nih.gov |
| Neutral (pH 6-8) | Competing hydrolysis and depyrimidination | - Release of the uracil (B121893) base competes with hydrolysis of the thiophosphate group. nih.gov |
| Acidic (pH < 5) | Acid-catalyzed hydrolysis and desulfurization | - Both reactions compete and are catalyzed by acid. nih.gov- Hydrolysis exhibits a first-order dependence on hydronium ion concentration. nih.gov |
| Strongly Acidic ([HCl] > 0.1 M) | Predominant desulfurization | - Over 90% of the compound degrades via desulfurization to 2',3'-cUMP. nih.gov |
| pH > 5 | pH-independent desulfurization | - The R(P)-isomer desulfurizes 5-fold faster than the S(P)-isomer. nih.gov |
Functional Roles and Molecular Mechanisms in Biological Systems Non Human or in Vitro
Investigations in RNA Metabolism and Processing
Uridine (B1682114) 2',3'-cyclic phosphorothioate (B77711), a synthetic analog of the naturally occurring uridine 2',3'-cyclic phosphate (B84403), serves as a critical tool for dissecting the complex mechanisms of RNA metabolism. By substituting a non-bridging oxygen atom with sulfur in the cyclic phosphate ring, this compound introduces specific chemical properties, such as resistance to certain nucleases, that allow researchers to probe the stereochemical and mechanistic details of enzymatic reactions involving RNA.
The process of RNA splicing, which involves the precise removal of introns and ligation of exons, occurs through two sequential transesterification reactions. Uridine 2',3'-cyclic phosphorothioate and other phosphorothioate-containing oligonucleotides have been instrumental in elucidating the mechanics of this fundamental process.
Research using phosphorothioate-substituted RNA in the context of group I intron self-splicing has revealed critical details about the catalytic steps. In one key study, introducing a phosphorothioate linkage at the 3' splice site of a Tetrahymena group I intron was shown to block the second splicing step, the exon ligation reaction. nih.gov This inhibition suggests that a specific non-bridging oxygen atom at this position is crucial for the chemical reaction to proceed, likely through coordination with a catalytic metal ion in the ribozyme's active site. nih.gov Conversely, a phosphorothioate at the 5' splice site did not inhibit the first splicing step. nih.gov These differential effects allow for a detailed mapping of the functional groups within the RNA that are essential for catalysis. Such studies underscore the utility of phosphorothioate analogs in dissecting the individual chemical steps of RNA splicing.
| Research Area | Model System | Key Finding with Phosphorothioate Analog | Reference |
| Group I Intron Splicing | Tetrahymena thermophila (in vitro) | A phosphorothioate at the 3' splice site blocked the exon ligation step, while one at the 5' splice site did not. | nih.gov |
Ribonucleases (RNases) are enzymes that catalyze the cleavage of RNA. Many RNases, such as RNase A, function via a two-step mechanism that involves the formation of a 2',3'-cyclic phosphodiester intermediate. nih.gov this compound has been used as a substrate analog to study the mechanism of these enzymes.
Early studies demonstrated that this compound can act as a substrate for pancreatic ribonuclease. nih.gov The substitution of sulfur for oxygen alters the electronic properties and the stereochemistry of the phosphate group, affecting the rates of both the transesterification and hydrolysis steps. By analyzing how the enzyme handles the phosphorothioate analog, researchers can infer details about the geometry and the chemical environment of the active site. The resistance of phosphorothioate linkages to cleavage by certain nucleases makes them valuable tools for isolating and studying the intermediates of ribonuclease reactions. researchgate.net
The replication of many viruses depends on RNA-dependent RNA polymerases (RdRps), which are essential for synthesizing new viral RNA genomes. researchgate.net These enzymes are primary targets for antiviral drug development, and nucleoside analogs, including those with phosphorothioate modifications, are a major class of inhibitors. researchgate.netnih.gov
Phosphorothioate analogs of oligonucleotides have been shown to exhibit potent antiviral activity against viruses like the human immunodeficiency virus (HIV) in vitro. nih.gov These modified oligonucleotides are more resistant to degradation by cellular nucleases, which increases their stability and bioavailability. mcgill.ca The mechanism of action can be complex, but it often involves the inhibition of the viral polymerase. nih.govnih.gov For instance, a phosphorothioate-containing oligonucleotide can act as an antisense inhibitor, binding to the viral RNA and preventing its translation or replication. Alternatively, the triphosphate form of a uridine phosphorothioate analog could potentially be incorporated into the growing viral RNA chain by RdRp, causing chain termination or introducing mutations that lead to an "error catastrophe" during subsequent replication rounds. nih.govresearchgate.net
| Virus Type | Mechanism of Inhibition by Phosphorothioate Analogs | Key Advantage of Phosphorothioate | Reference |
| Human Immunodeficiency Virus (HIV) | Inhibition of de novo viral DNA synthesis (by reverse transcriptase) | Increased nuclease resistance | nih.gov |
| RNA Viruses (General) | Chain termination or lethal mutagenesis via incorporation by RNA-dependent RNA polymerase | Potential for broad-spectrum activity | nih.govresearchgate.net |
Role in Nucleic Acid Repair and Regulatory Pathways
This compound is also a valuable probe for investigating nucleic acid repair and regulatory pathways where 2',3'-cyclic phosphate intermediates are central.
The splicing and repair of transfer RNA (tRNA) are essential cellular processes. In eukaryotes and archaea, tRNA splicing often involves cleavage of the precursor tRNA by an endonuclease, which generates a 5' exon with a 2',3'-cyclic phosphate end and a 3' exon with a 5'-hydroxyl end. nih.govnsc.ru These ends are then processed and joined by a tRNA ligase complex. nih.govresearchgate.net
The use of phosphorothioate-modified substrates has been crucial in studying the enzymes involved in this pathway. For example, studies have shown that T4 RNA ligase, an enzyme often used in RNA repair research, can successfully ligate molecules containing a phosphorothioate group to tRNA. nih.govnih.gov This indicates that the core ligation machinery can accommodate the sulfur substitution. Furthermore, introducing phosphorothioate modifications at the cleavage site of precursor tRNAs has been used to probe the mechanism of RNase P, the enzyme responsible for processing the 5' end of tRNAs. researchgate.net Such experiments help to define the stereochemical requirements of the enzyme's active site and the role of metal ions in catalysis. researchgate.net The unique properties of the phosphorothioate group allow it to serve as a mechanistic probe to trap reaction intermediates or to identify which chemical groups are essential for enzymatic recognition and turnover.
The maturation of certain small nuclear RNAs (snRNAs), such as U6 snRNA, involves complex 3'-end processing. This processing includes the addition of several uridine residues by a terminal uridylyl transferase (TUTase), followed by trimming by an exonuclease. ethz.ch This process culminates in the formation of a terminal 2',3'-cyclic phosphate on the final uridine residue. nih.govnih.gov This cyclic phosphate terminus is critical for the function of U6 snRNA, enhancing its affinity for the LSm protein complex, which is essential for its role in pre-mRNA splicing. nih.gov
Phosphorothioate interference analysis is a powerful technique used to identify the specific phosphate oxygens in an RNA backbone that are critical for its structure and function. This methodology has been applied to U6 snRNA to map functional groups essential for its catalytic role in the spliceosome. researchgate.net Given the established importance of the 3'-cyclic phosphate on U6 snRNA, a corresponding phosphorothioate analog serves as a logical tool for further investigation. nih.govnih.gov By studying how the substitution of sulfur for oxygen at this specific terminal position affects interactions with proteins like the LSm complex or the enzymes responsible for its formation (e.g., 3'-terminal phosphate cyclase), researchers can gain more precise insights into the recognition and remodeling events during U6 snRNA biogenesis. nih.gov
Participation in Prebiotic Chemistry and Oligomerization Phenomena
This compound is a molecule of interest in the study of the origins of life, where the spontaneous formation of RNA-like polymers from simple precursors is a key area of investigation. Its unique cyclic phosphorothioate moiety provides a reactive site for the formation of phosphodiester bonds, the backbone of nucleic acids.
Stereospecific Dry-State Oligomerization Reactions
Research has demonstrated that this compound can undergo oligomerization in dry-state conditions, a scenario plausible in prebiotic environments characterized by cycles of hydration and dehydration. A notable study investigated the reaction of both the exo and endo diastereomers of this compound with thymidine (B127349) in a 1,2-diaminoethane hydrochloride buffer, which upon evaporation, yielded dinucleotides. nih.gov
The primary products of this reaction were the 2',5' and 3',5' isomers of (P-thio)uridylylthymidine (Up(S)dT). nih.gov The formation of these isomers occurred in a roughly 1:2 ratio, with a combined yield of approximately 20%. nih.gov A crucial finding of this research was the stereospecificity of the reaction. When the resulting Up(S)dT isomers were reconverted back to their cyclic precursors, the original diastereomer of this compound was reformed. nih.gov This indicates that the formation of both the 2',5' and 3',5' internucleotide bonds proceeds through an in-line mechanism, a significant observation for understanding how specific polymer structures could have arisen in a prebiotic world. nih.gov
| Reactants | Conditions | Products | Product Ratio (2',5' : 3',5') | Combined Yield | Key Finding |
| exo or endo this compound + Thymidine | Evaporation from 1,2-diaminoethane hydrochloride buffer | (P-thio)uridylylthymidine (Up(S)dT) | ~1:2 | ~20% | The reaction is stereospecific, proceeding via an in-line mechanism. nih.gov |
Non-Enzymatic Template-Directed RNA Ligation Mechanisms
In the context of an RNA world hypothesis, the ability of RNA to replicate itself is paramount. Non-enzymatic, template-directed ligation of oligonucleotides is a plausible mechanism for such replication. While much of the research in this area has focused on standard 2',3'-cyclic phosphates, the principles are extendable to their phosphorothioate analogs. The 2',3'-cyclic phosphate group is considered prebiotically plausible as it can form during the hydrolysis of RNA. nih.govacs.org
Template-directed ligation involves an oligonucleotide primer with a 5'-hydroxyl group attacking the 2',3'-cyclic phosphate of an adjacent, template-bound oligonucleotide, forming a new phosphodiester bond. acs.org This process can occur without the need for enzymes, driven by the inherent reactivity of the cyclic phosphate. Studies have shown that this ligation is efficient in simple, low-salt aqueous solutions containing a divalent metal ion like MgCl2, and occurs under alkaline conditions (pH 9-11) across a range of temperatures. nih.govacs.org
The fidelity of this ligation process is a critical factor. Research on non-enzymatic template-directed RNA ligation has reported sequence-specific reactions with high fidelity. nih.govacs.org For instance, one study found a ligation fidelity of 82% at the 3' end and 91% at the 5' end of the ligation site. nih.govacs.org Furthermore, the use of splinted oligomers has demonstrated the potential for this mechanism to assemble long RNA strands from shorter segments, a crucial step towards the formation of functional ribozymes. nih.govacs.org The ability to form long oligonucleotides within model prebiotic vesicles has also been shown, suggesting a pathway to the assembly of primitive cells capable of evolution. nih.gov
| Ligation System | Key Features | Reported Fidelity | Potential for Elongation |
| Template-directed RNA ligation with 2',3'-cyclic phosphates | Occurs in low-salt, alkaline conditions; requires divalent metal ions. nih.govacs.org | 82% at 3' end, 91% at 5' end. nih.govacs.org | Assembly of long RNA strands demonstrated with splinted oligomers. nih.govacs.org |
| Enhanced ligation with 3'-amino group and organocatalyst | Increased rate of ligation. nih.gov | Not specified | Copying of RNA templates by multistep ligation of tetranucleotides. nih.gov |
Applications As a Research Tool and Biochemical Probe
Probing Enzyme Active Site Topography and Conformational Dynamics
The distinct stereochemistry and altered electronic properties of Uridine (B1682114) 2',3'-cyclic phosphorothioate (B77711) isomers allow researchers to map the three-dimensional landscape of enzyme active sites. By comparing how an enzyme interacts with the endo and exo isomers, scientists can infer the specific spatial arrangement of catalytic residues and binding pockets.
The substitution of a phosphate (B84403) oxygen with sulfur can also influence the conformational dynamics of nucleic acids. coventry.ac.uk This alteration can affect how the molecule is recognized and processed by enzymes. Studies on phosphorothioate-modified nucleic acids have shown that these modifications can lead to significant changes in local nucleotide structure and dynamics. unc.edu For instance, phosphorothioate substitutions have been observed to affect the reactivity of 2'-hydroxyl groups on nucleotides located one or two positions away within an RNA strand, suggesting that the modification induces conformational shifts that propagate along the backbone. unc.edu Molecular dynamics simulations have revealed that phosphorothioate modifications can alter key helical parameters in nucleic acids, causing shifts between different conformational states, such as high and low twist states. coventry.ac.uk This ability to influence and report on conformational states is crucial for understanding how enzymes recognize their substrates and how the binding of a ligand might induce conformational changes necessary for catalysis.
Utilization in Stereochemical Investigations of Enzyme-Catalyzed Reactions
A paramount application of Uridine 2',3'-cyclic phosphorothioate is in elucidating the stereochemical course of enzyme-catalyzed phosphoryl transfer reactions. nih.gov The phosphorus atom in the phosphorothioate group is a chiral center, allowing for the synthesis of two distinct isomers (diastereomers). By using a stereochemically pure isomer as a substrate and analyzing the stereochemistry of the product, the geometric pathway of the enzymatic reaction can be determined.
A classic example is the study of the nonspecific phosphohydrolase from Enterobacter aerogenes. This enzyme catalyzes the hydrolysis of the endo isomer of this compound to produce Uridine 3'-monophosphorothioate. nih.gov To determine the stereochemical outcome, the hydrolysis was conducted in water enriched with the heavy oxygen isotope ¹⁸O. The resulting Uridine 3'-monophosphorothioate, now containing the ¹⁸O label, was chemically recyclized to form a mixture of endo and exo this compound. Analysis using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the ¹⁸O atom was predominantly incorporated into the exo isomer. nih.gov This result indicates that the enzymatic hydrolysis proceeds with an inversion of configuration at the phosphorus center. nih.gov Such an inversion is the hallmark of an "in-line" reaction mechanism, where the attacking nucleophile (a water molecule in this case) approaches the phosphorus atom from the side opposite to the leaving group. nih.gov
These types of stereochemical analyses have been fundamental in classifying the mechanisms of a wide range of enzymes that act on phosphate esters. capes.gov.br
Table 1: Stereochemical Analysis of Phosphohydrolase from Enterobacter aerogenes
| Feature | Description | Reference |
|---|---|---|
| Substrate | endo isomer of this compound | nih.gov |
| Enzyme | Nonspecific phosphohydrolase from Enterobacter aerogenes | nih.gov |
| Reaction | Hydrolysis of the cyclic phosphorothioate | nih.gov |
| Key Finding | The reaction proceeds with an inversion of stereochemical configuration at the phosphorus atom. | nih.gov |
| Mechanistic Implication | Suggests a direct, in-line attack of water on the phosphorus center. | nih.gov |
Development of Mechanistic Assays for Nucleotide-Modifying Enzymes
This compound and related compounds are valuable for developing assays to study the mechanisms of nucleotide-modifying enzymes. nih.gov Because the phosphorothioate bond can be more resistant to hydrolysis, these analogs can serve as slow-reacting substrates or, in some cases, inhibitors. This allows researchers to trap reaction intermediates or slow down the catalytic process for detailed kinetic analysis.
For example, the differential hydrolysis rates of the endo and exo isomers by a specific nuclease can be used to develop a continuous spectrophotometric assay. The use of chiral phosphorothioates is a cornerstone in the mechanistic analysis of enzymes involved in phosphoryl transfer. nih.gov The unique properties of these analogs, such as their chirality at phosphorus and the ³¹P NMR chemical shift difference between diastereomers, provide powerful tools for dissecting enzymatic mechanisms. nih.gov
Use in Structural Analysis of Nucleic Acids and Their Interactions
The substitution of a non-bridging oxygen with sulfur in the phosphate backbone of nucleic acids introduces minimal steric perturbation but can significantly alter the electronic properties and conformational preferences of the sugar-phosphate backbone. coventry.ac.uk This makes phosphorothioate-containing oligonucleotides, including those that could be generated from this compound precursors, powerful probes for studying nucleic acid structure and their interactions with proteins.
Furthermore, the negative charge on a phosphorothioate group is more localized on the sulfur atom compared to the charge distribution in a standard phosphate group. This can alter hydrogen bonding patterns and interactions with metal ions, which are often crucial for the structural integrity and function of nucleic acids and their protein complexes. nih.gov
| Charge Distribution | Negative charge is more localized on the sulfur atom. | Modifies interactions with metal ions and hydrogen bond donors. | nih.gov |
Advanced Analytical and Spectroscopic Characterization in Research Investigations
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of U>pS and related phosphorothioate (B77711) oligonucleotides. researchgate.net It is routinely employed to assess the purity of synthetic batches and, critically, to separate the Sp and Rp diastereomers that arise from the chiral phosphorus center.
Ion-pairing reversed-phase liquid chromatography (IP-RP-LC) is a particularly effective technique for this purpose. researchgate.net The method involves using a non-polar stationary phase (like an octadecyl, C18, column) with a polar mobile phase containing an ion-pairing agent. researchgate.net This agent, typically a quaternary amine, interacts with the negatively charged phosphorothioate group, facilitating the separation of the diastereomers, which often exhibit slightly different retention times. researchgate.net
Research has shown that several factors influence the resolution of these diastereomers. The choice and concentration of the ion-pairing agent, as well as the column temperature, can significantly affect the separation efficiency. researchgate.net For instance, elevated temperatures tend to suppress the separation of diastereomers, leading to narrower peaks, which can be advantageous for improving the resolution of oligonucleotides of different lengths (n vs. n-1 mers). researchgate.net The separation of diastereomers of related cyclic nucleotide analogs, such as uridine (B1682114) 2',3'-cyclic boranophosphate, has also been successfully achieved using HPLC. nih.gov
Table 1: Example HPLC Parameters for Phosphorothioate Analysis This table represents a composite of typical conditions described in research literature and is for illustrative purposes.
| Parameter | Specification | Purpose |
| Column | Octadecyl (C18) | Provides a non-polar stationary phase for reversed-phase chromatography. researchgate.net |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) with 0.025% Acetic Acid in Water | Aqueous buffer used in the mobile phase gradient. nih.gov |
| Mobile Phase B | 10 mM Ammonium Acetate with 0.025% Acetic Acid in 90:10 Isopropanol:Acetonitrile | Organic solvent mixture used to elute the compound. nih.gov |
| Flow Rate | 0.4 mL/min | Controls the speed of the mobile phase through the column. nih.gov |
| Detection | UV-Vis or Mass Spectrometry (MS) | To detect the compound as it elutes from the column. calstate.edu |
| Temperature | 20°C to 90°C | Temperature can be varied to optimize the separation of diastereomers and other impurities. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and chemical environment of U>pS.
Phosphorus-31 NMR (³¹P-NMR) is uniquely suited for studying phosphorothioates because the ³¹P nucleus is 100% naturally abundant and has a spin of ½, making it ideal for NMR analysis. aiinmr.com This technique is highly sensitive to the electronic environment around the phosphorus atom, allowing researchers to distinguish between phosphate (B84403) and phosphorothioate groups. nih.gov
A key application of ³¹P-NMR is in determining the stereochemical course of enzyme-catalyzed reactions. For example, it was used to investigate the hydrolysis of the endo-isomer of U>pS by a nonspecific phosphohydrolase from Enterobacter aerogenes. nih.gov The reaction yielded uridine 3'-monophosphorothioate as the main product. By performing the hydrolysis in water enriched with the heavy oxygen isotope ¹⁸O and then chemically recyclizing the product, researchers could determine the position of the incorporated isotope. The ³¹P-NMR spectrum of the resulting mixture of endo and exo isomers revealed that the ¹⁸O was primarily located in the exo isomer. nih.gov This finding demonstrated that the enzymatic hydrolysis proceeds with an inversion of configuration at the phosphorus center, supporting an "in-line" reaction mechanism where water directly attacks the phosphorus atom. nih.gov
Table 2: Illustrative ³¹P-NMR Chemical Shifts for Uridine Phosphorus Compounds Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can vary based on solvent and pH. This table provides representative values.
| Compound | Typical Chemical Shift (ppm) Range | Reference |
| 2',3'-cyclic Uridine Monophosphate (UMP) | ~20 | researchgate.netuakron.edu |
| 3'-Uridine Monophosphate (UMP) | 0 to 5 | researchgate.net |
| 5'-Uridine Monophosphate (UMP) | 0 to 5 | researchgate.net |
| Inorganic Orthophosphate | 0 to 5 | researchgate.net |
While direct ¹⁷O-NMR is a valid technique, mechanistic studies involving phosphoryl transfer often use ¹⁸O (a stable, heavy isotope of oxygen) as a tracer, with the outcome analyzed by other methods like ³¹P-NMR or mass spectrometry. The principles of isotope labeling remain the same.
The study of the hydrolysis of endo-U>pS by the phosphohydrolase from Enterobacter aerogenes is a prime example of this approach. nih.gov The enzymatic reaction was carried out in H₂¹⁸O. nih.gov The incorporation of the ¹⁸O atom into the product, uridine 3'-monophosphorothioate, was confirmed through subsequent analysis. The key insight was gained by chemically re-cyclizing the mononucleotide product back into a mixture of endo and exo U>pS diastereomers. Analysis by ³¹P-NMR showed that the heavy oxygen isotope was predominantly found in the phosphoryl group of the exo isomer. nih.gov This elegant experiment allowed researchers to trace the fate of the oxygen atom from the water molecule, concluding that the enzyme catalyzes a direct attack of water on the phosphorus atom, resulting in an inversion of its stereochemical configuration. nih.gov
X-ray Crystallography and Structural Biology of Enzyme-Analog Complexes
X-ray crystallography provides definitive, three-dimensional structural information at atomic resolution. While a crystal structure for Uridine 2',3'-cyclic phosphorothioate specifically was not found in the search, data from its close analog, triethylammonium (B8662869) uridine-3′,5′-cyclic phosphorothioate, offers significant insight into the structural characteristics of these molecules. oup.comnih.gov
Crystallographic analysis of the 3',5'-cyclic analog allowed for the unambiguous determination of the absolute configuration at the phosphorus center as R_p. oup.comnih.gov The analysis also revealed precise conformational parameters, including bond lengths, bond angles, the glycosyl torsion angle, the pucker of the sugar ring, and the chair conformation of the six-membered phosphate ring. oup.comnih.gov Such studies have shown that the negative charge in the thiophosphate group is distributed between the oxygen and sulfur atoms and that the P-O group has a much higher affinity for forming hydrogen bonds than the P-S group. oup.comnih.gov
This technique is paramount in structural biology for visualizing how analogs like U>pS bind to the active sites of enzymes. By co-crystallizing an enzyme with a substrate analog, researchers can trap and observe the enzyme-ligand complex, providing a static snapshot of the molecular interactions, such as hydrogen bonds and coordination with metal ions, that are critical for catalysis. This information is vital for understanding an enzyme's mechanism and for designing specific inhibitors.
Table 3: Crystallographic Data for Triethylammonium Uridine-3′,5′-cyclic Phosphorothioate (Rp-isomer) This data is for the 3',5'-cyclic analog and serves as an illustrative example of the type of information obtained from X-ray crystallography.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | oup.comnih.gov |
| Space Group | P2₁2₁2₁ | oup.comnih.gov |
| Cell Dimensions | a = 7.177 Å, b = 13.155 Å, c = 21.114 Å | oup.comnih.gov |
| Configuration at P | R_p | oup.comnih.gov |
| Glycosyl Torsion Angle | -151.9° (anti) | oup.comnih.gov |
| Sugar Pucker | C(3')-endo | oup.comnih.gov |
Mass Spectrometry for Reaction Product Identification and Isotope Tracing
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the identity of reaction products and for detecting low-level impurities. researchgate.net Techniques such as electrospray ionization (ESI) coupled with high-resolution mass spectrometry (like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry, FT-ICR-MS) allow for accurate mass measurements, which can confirm the elemental composition of the full-length product and identify synthesis-related impurities, such as those arising from incomplete sulfurization (phosphate instead of phosphorothioate) or desulfurization (loss of sulfur). researchgate.net
When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures. nih.govacs.org Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion. The fragmentation patterns of phosphorothioate-containing RNA have been studied, revealing that in addition to the standard c- and y-type product ions, there is an increased detection of a- and z-type ions at the site of the phosphorothioate modification. nih.gov This distinct fragmentation signature can be used to pinpoint the location of phosphorothioate linkages within an oligonucleotide chain. nih.gov
Furthermore, mass spectrometry is an excellent method for isotope tracing. Following a reaction in an isotopically enriched solvent like H₂¹⁸O, MS can easily detect the resulting mass shift in the product molecule, confirming the incorporation of the isotope and complementing the mechanistic insights gained from NMR studies. nih.gov
Table 4: Common Analytical Applications of Mass Spectrometry for Phosphorothioates
| Application | Technique | Information Gained | Reference |
| Purity Analysis | LC-MS, LC-FTMS | Detection and identification of synthesis impurities (e.g., failure sequences, desulfurization products). | researchgate.net |
| Product Identification | LC-MS | Confirmation of the molecular weight of the desired reaction product. | acs.org |
| Structural Elucidation | Tandem MS (MS/MS) | Fragmentation patterns help locate the position of the phosphorothioate linkage. | nih.gov |
| Mechanistic Studies | MS | Detection of mass shifts from incorporated stable isotopes (e.g., ¹⁸O) to trace reaction pathways. | nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing uridine 2',3'-cyclic phosphorothioate, and how can purity be optimized?
this compound is typically synthesized via enzymatic or chemical methods. A common approach involves the degradation of uridine 2',3'-cyclic phosphate using pancreatic ribonuclease, followed by sulfurization to replace the phosphate oxygen with sulfur . To optimize purity, chromatographic techniques (e.g., reverse-phase HPLC) are recommended, with mobile-phase gradients adjusted to resolve thioate analogs from oxygenated byproducts. Purity validation should include P NMR to confirm sulfur substitution (δ ~55 ppm for phosphorothioates vs. δ ~0 ppm for phosphates) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key methods include:
- P NMR : Distinguishes phosphorothioates from phosphates via chemical shift differences.
- UV-Vis spectroscopy : Monitors absorbance at 260 nm (uridine moiety) to quantify concentration.
- Mass spectrometry (ESI-MS) : Confirms molecular weight (expected [M-H] at m/z ~405 for CHNOPS).
- Ion-pair chromatography : Resolves phosphorothioates using tetrabutylammonium acetate buffers .
Q. How can enzymatic stability assays be designed to evaluate the hydrolysis resistance of this compound?
Use ribonuclease A (RNase A) in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 1, 3, 6, 12 hours). Include a control with uridine 2',3'-cyclic phosphate to compare hydrolysis rates. Phosphorothioates typically exhibit slower cleavage due to sulfur’s lower electronegativity, reducing enzymatic activity by ~50% compared to oxygenated analogs .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of this compound synthesis?
Sulfurization reactions are sensitive to solvent polarity. In anhydrous DMF, the reaction favors the Rp diastereomer due to steric hindrance, while polar protic solvents (e.g., water) promote Sp configuration via hydrogen bonding. Temperature modulation (e.g., 4°C vs. 25°C) can further shift diastereomeric ratios by 10–15%, as shown in studies of analogous phosphorothioate syntheses .
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfur’s nucleophilicity and steric effects. Focus on:
- Charge distribution at the phosphorus center.
- Transition-state energy barriers for hydrolysis or enzymatic cleavage. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions .
Q. How should researchers address contradictions in reported enzymatic inhibition data for this compound?
Contradictions often arise from assay variability (e.g., enzyme source, buffer composition). Mitigate this by:
Q. What factorial design approaches are optimal for optimizing the synthesis yield of this compound?
A 2 factorial design can evaluate three factors: pH (6.5 vs. 7.5), sulfurizing agent concentration (1.2 vs. 2.0 eq), and reaction time (12 vs. 24 hours). Response surface methodology (RSM) then identifies interactions between variables. For example, high pH and excess sulfurizing agent may increase yield by 20% but risk diastereomerization .
Q. How can this compound be functionalized for novel applications in RNA biochemistry?
Introduce fluorophores (e.g., Cy3/Cy5) via amine-reactive succinimidyl esters at the 5'-OH position. Verify functionalization via MALDI-TOF MS and assess RNA-binding affinity using surface plasmon resonance (SPR). Recent studies show thioate-modified probes enhance nuclease resistance while maintaining RNA hybridization efficiency .
Data Interpretation and Validation
Q. What are the critical controls for ensuring reproducibility in this compound bioactivity studies?
Include:
- Negative controls : Unmodified uridine 2',3'-cyclic phosphate.
- Positive controls : Commercial phosphorothioate standards (e.g., adenosine 5'-O-phosphorothioate).
- Technical replicates : Triplicate measurements for each experimental condition.
- Blinded analysis : Independent validation of data by a second researcher to reduce bias .
Q. How can researchers differentiate between phosphorothioate degradation products and synthetic intermediates in LC-MS data?
Use high-resolution MS (HRMS) to identify fragment ions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
